

# A Technical Guide to 4-(Methylamino)benzonitrile for Advanced Research

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## Compound of Interest

Compound Name: **4-(Methylamino)benzonitrile**

Cat. No.: **B1588828**

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This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with **4-(Methylamino)benzonitrile**. It provides in-depth information on its chemical properties, synthesis, characterization, and applications, grounded in established scientific principles and methodologies.

## Core Molecular and Physicochemical Properties

**4-(Methylamino)benzonitrile**, also known as 4-Cyano-N-methylaniline, is a bifunctional aromatic compound featuring a nitrile group and a secondary amine. These functional groups make it a versatile building block in organic and medicinal chemistry.[1][2]

Molecular Formula: C<sub>8</sub>H<sub>8</sub>N<sub>2</sub>[1][2][3][4]

Molecular Weight: 132.16 g/mol [1][2][3][4]

The key physicochemical properties are summarized in the table below, providing essential data for experimental design and execution.

Property	Value	Source(s)
CAS Number	4714-62-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
IUPAC Name	4-(methylamino)benzonitrile	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	White to light yellow or yellow to brown solid/crystal powder	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	87-91 °C	<a href="#">[1]</a>
Boiling Point	~274 °C	<a href="#">[1]</a> <a href="#">[5]</a>
Solubility	Soluble in methanol	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a>
pKa	1.44 ± 0.12 (Predicted)	<a href="#">[1]</a>

## Spectroscopic Profile for Structural Verification

Accurate identification of **4-(Methylamino)benzonitrile** is critical for ensuring the integrity of experimental results. The following sections detail the expected spectroscopic signatures.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific public spectrum for **4-(methylamino)benzonitrile** is not readily available, data can be inferred from its structure and comparison to similar compounds like 4-(dimethylamino)benzonitrile.[\[7\]](#)[\[8\]](#)

- $^1\text{H}$  NMR: Expected signals would include a singlet for the methyl ( $-\text{CH}_3$ ) protons, a broad singlet for the amine ( $-\text{NH}$ ) proton, and two doublets in the aromatic region corresponding to the protons on the benzene ring.
- $^{13}\text{C}$  NMR: Expected signals would include a peak for the methyl carbon, several peaks in the aromatic region (including quaternary carbons), and a characteristic signal for the nitrile carbon ( $-\text{C}\equiv\text{N}$ ) typically found around 118-120 ppm.

### Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

- N–H Stretch: A peak is expected in the region of  $3300\text{--}3500\text{ cm}^{-1}$ , characteristic of the secondary amine.
- C≡N Stretch: A sharp, intense peak is expected around  $2220\text{--}2230\text{ cm}^{-1}$ , which is a definitive marker for the nitrile group.
- C–H Aromatic Stretch: Peaks will appear just above  $3000\text{ cm}^{-1}$ .
- C=C Aromatic Stretch: Multiple peaks are expected in the  $1500\text{--}1600\text{ cm}^{-1}$  region.

## Mass Spectrometry (MS)

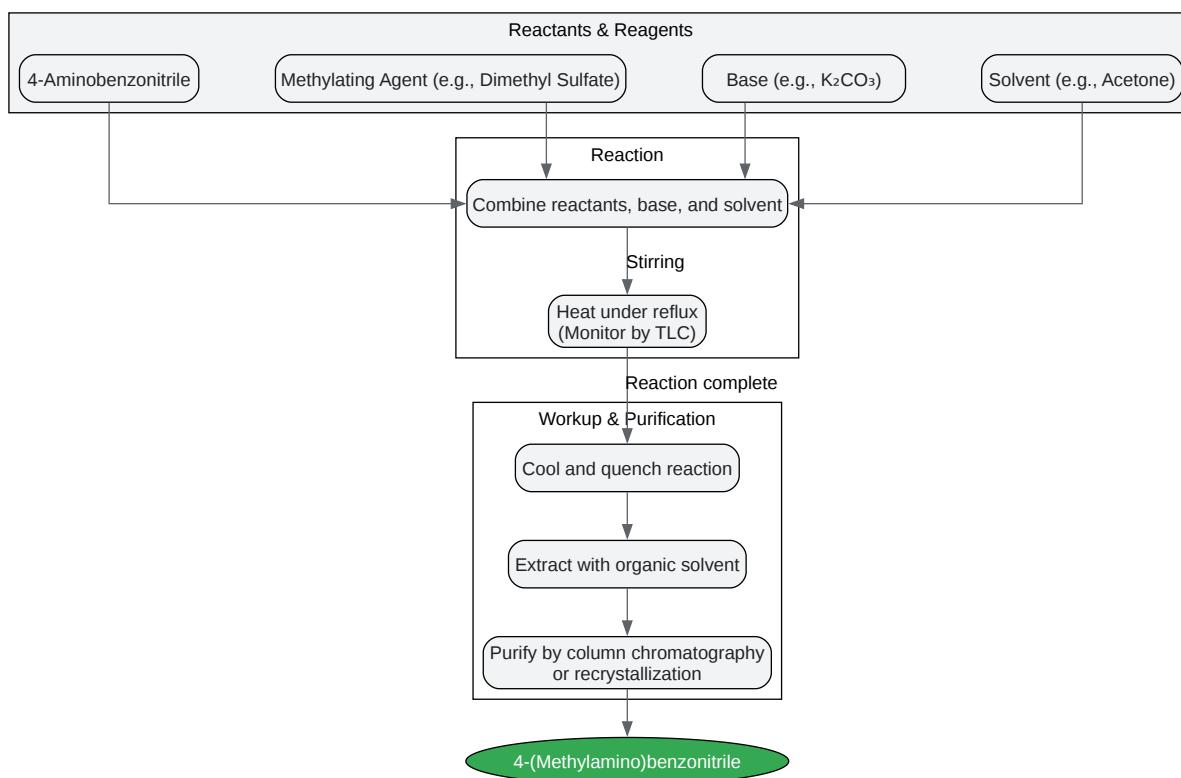
Mass spectrometry confirms the molecular weight of the compound.

- Electron Ionization (EI-MS): The molecular ion peak  $[\text{M}]^+$  would be observed at an m/z of approximately 132.16.<sup>[9]</sup> Fragmentation patterns would likely involve the loss of a methyl group or other characteristic cleavages.

## Synthesis and Purification Protocol

The synthesis of **4-(Methylamino)benzonitrile** can be achieved through various methods, most commonly via the methylation of 4-aminobenzonitrile. The following protocol describes a representative N-methylation procedure.

## Workflow: N-methylation of 4-Aminobenzonitrile

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Caption: Workflow for the synthesis of **4-(Methylamino)benzonitrile**.

## Step-by-Step Methodology

- **Setup:** To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-aminobenzonitrile (1 eq.), a suitable base such as potassium carbonate (2-3 eq.), and a polar aprotic solvent like acetone.
- **Reaction:** Add the methylating agent (e.g., dimethyl sulfate or methyl iodide, 1.1 eq.) dropwise to the stirred suspension.
  - **Causality Note:** The base is crucial for deprotonating the primary amine, rendering it nucleophilic enough to attack the electrophilic methylating agent. Acetone is a common solvent as it is inert under these conditions and effectively dissolves the reactants.
- **Heating and Monitoring:** Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure white to light yellow solid.
  - **Self-Validation:** The purity of the final product must be confirmed by measuring its melting point and acquiring spectroscopic data (NMR, IR) to compare against reference values.

## Chemical Reactivity and Applications in Drug Development

The unique structure of **4-(Methylamino)benzonitrile**, with its electron-donating methylamino group and electron-withdrawing nitrile group, governs its reactivity and makes it a valuable intermediate. Benzonitrile derivatives are pivotal building blocks in synthesizing a wide array of pharmaceuticals.[\[10\]](#)[\[11\]](#)

- Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine (benzylamine derivative). These transformations are fundamental in creating more complex molecular scaffolds.[10][11]
- Amine Group Reactions: The secondary amine can undergo acylation, alkylation, or be used in coupling reactions to build larger molecules.
- Aromatic Ring Substitution: The electron-donating nature of the methylamino group activates the aromatic ring towards electrophilic aromatic substitution, primarily at the ortho positions.

This compound serves as a key intermediate for pharmaceuticals, particularly in the development of enzyme inhibitors and antitumor agents.[4][6][12][13] For instance, the benzonitrile scaffold is found in drugs targeting a wide spectrum of diseases.[11] While 4-(dimethylamino)benzonitrile is well-studied for its intramolecular charge transfer (ICT) properties and dual fluorescence, **4-(methylamino)benzonitrile**'s photochemical properties are also of interest in designing molecular probes and sensors.[14]

## Safety and Handling

**4-(Methylamino)benzonitrile** requires careful handling in a laboratory setting.

- Hazards: It is harmful if swallowed or in contact with skin.[3] It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction and respiratory irritation.[3]
- GHS Pictogram: GHS07 (Exclamation Mark)[5]
- Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety goggles (eyeshields), and a lab coat. When handling the powder, a dust mask is recommended.
- Storage: Store in a cool, dry place, protected from light.[5][6]

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